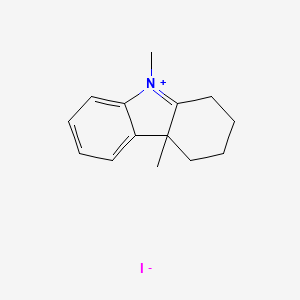

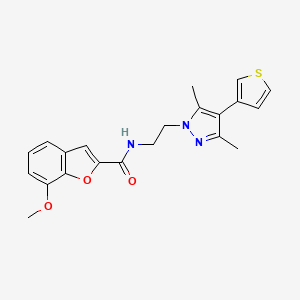

(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific chemical reactions involving “(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” are not available in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods : Research by Zheng Rui (2010) explores the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the utility of piperidine-4-carboxylic acid and ethyl carbonochloridate in the synthesis process. This method, involving amidation, Friedel-crafts acylation, and hydration, might be applicable to the synthesis of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (Zheng Rui, 2010).

Biological and Medicinal Applications

- Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) discuss the synthesis of new pyridine derivatives, including compounds similar to the one , and their in vitro antimicrobial activity. This suggests potential antimicrobial applications for (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (Patel, Agravat, & Shaikh, 2011).

Chemical Interaction Studies

- Molecular Interaction Studies : Research by Shim et al. (2002) on the molecular interaction of similar compounds with cannabinoid receptors could indicate a potential area of application for the compound , particularly in understanding receptor-ligand interactions (Shim et al., 2002).

Pharmaceutical Development

- Synthesis of Novel Derivatives : The work by Hu et al. (2008) on synthesizing imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride illustrates the development of new pharmaceutical compounds, which could be related to the applications of the compound (Hu et al., 2008).

Enzyme Inhibition and Biological Activity

- Enzyme Inhibition Studies : Abbasi et al. (2019) discuss the synthesis of compounds similar to (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride and their inhibitory activity against enzymes such as α-glucosidase, indicating potential applications in enzyme inhibition and pharmacological research (Abbasi et al., 2019).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . Therefore, the future directions for “(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” could involve further exploration of its potential biological activities and development into new drugs.

Mécanisme D'action

Target of Action

The primary targets of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, also known as 1-(2,6-difluorobenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound is a first-in-class selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels. This results in a combination of bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to smooth muscle relaxation in the airways (bronchodilation) and a reduction in the release of pro-inflammatory mediators (anti-inflammatory effect) .

Result of Action

The combined bronchodilator and anti-inflammatory effects of this compound can help alleviate symptoms in diseases such as chronic obstructive pulmonary disease (COPD) . By relaxing the smooth muscles in the airways and reducing inflammation, it can improve airflow and reduce symptoms such as breathlessness and persistent coughing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is delivered directly to the lungs through a standard jet nebulizer, which may help ensure consistent delivery and action .

Propriétés

IUPAC Name |

(2,6-difluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O.ClH/c1-2-20-7-6-19-16(20)22-10-8-21(9-11-22)15(23)14-12(17)4-3-5-13(14)18;/h3-7H,2,8-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASSUZJJNVXSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)

![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)

![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)

![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)